![molecular formula C24H31NO5 B2510739 ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 383410-62-6](/img/structure/B2510739.png)
ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Description
Ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C24H33NO5 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The structure data file (SDF/MOL File) of this compound contains information about the atoms, bonds, connectivity, and coordinates of the molecule . It consists of 24 Carbon atoms, 33 Hydrogen atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Scientific Research Applications
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are used clinically for their antitumor properties. HMM is effective in treating lung cancer, while 2-amino-4-morpholino-s-triazine targets breast and ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) is the hydroxylated metabolite of HMM and plays a crucial role in cancer treatment .
- 1,3,5-Triazines with general structure (4) exhibit aromatase inhibitory activity . Similarly, structure (5) shows antitumor activity in human cancer and murine leukemia cell lines .
- 1,3,5-Triazine (6) has potential use as a siderophore, which is a microbial iron shelter. Siderophores play a role in drug delivery and microbial survival .
- The general structure (7) exhibits potent CRF1 receptor antagonist activity . CRF1 receptors are involved in stress response and mood regulation.
- Compounds of type (8) demonstrate potent activity against LTC4, which has a protective effect on HCl.ethanol-induced gastric lesions .
- The substrate (10) shows good in vitro activity against the protozoan parasite Trypanosoma brucei , the causative organism of Human African Trypanosomiasis .
Antitumor Properties
Siderophore-Mediated Drug
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonist
Leukotriene C4 (LTC4) Antagonist
Trypanosoma brucei Inhibition
Polymer Photostabilizers and Herbicides
properties
IUPAC Name |
ethyl 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-5-7-12-29-16-10-8-15(9-11-16)19-20-17(26)13-24(3,4)14-18(20)30-22(25)21(19)23(27)28-6-2/h8-11,19H,5-7,12-14,25H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLAALGJUHHNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC(=C2C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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